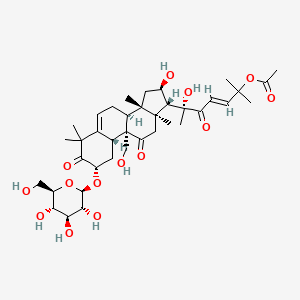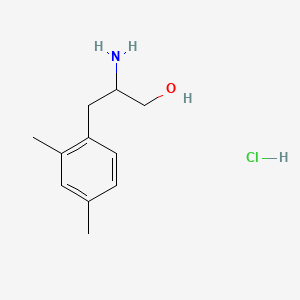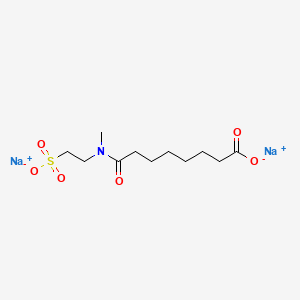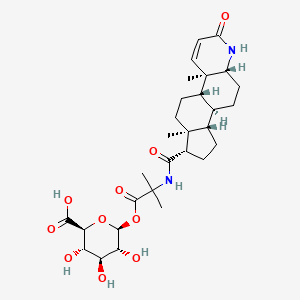
Finasteride Carboxylic Acid Acyl-beta-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Finasteride Carboxylic Acid Acyl-beta-D-glucuronide is a metabolite of finasteride, a synthetic 4-azasteroid compound. Finasteride is primarily known for its use in treating benign prostatic hyperplasia and male pattern hair loss by inhibiting Type II 5-alpha reductase . The glucuronide conjugate, this compound, is formed through the metabolic process of glucuronidation, which enhances the solubility and excretion of the parent compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Finasteride Carboxylic Acid Acyl-beta-D-glucuronide involves the conjugation of finasteride with glucuronic acid. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver . The reaction conditions generally include an aqueous environment with the presence of UDP-glucuronic acid as a co-substrate .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction under controlled conditions, ensuring high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Finasteride Carboxylic Acid Acyl-beta-D-glucuronide primarily undergoes hydrolysis and transacylation reactions . These reactions are crucial for its metabolic stability and pharmacokinetic properties.
Common Reagents and Conditions
Hydrolysis: This reaction occurs in the presence of water and is often catalyzed by enzymes such as esterases.
Transacylation: This reaction involves the transfer of the acyl group to nucleophilic centers on macromolecules, such as proteins.
Major Products Formed
The major products formed from these reactions include the parent compound, finasteride, and various rearranged isomers of the glucuronide conjugate .
Wissenschaftliche Forschungsanwendungen
Finasteride Carboxylic Acid Acyl-beta-D-glucuronide has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of finasteride metabolites.
Medicine: Research focuses on its pharmacokinetics and potential implications in drug safety and efficacy.
Industry: It is utilized in the development of pharmaceutical formulations and quality control processes.
Wirkmechanismus
The mechanism of action of Finasteride Carboxylic Acid Acyl-beta-D-glucuronide involves its formation through the glucuronidation of finasteride. This process enhances the solubility and excretion of finasteride, thereby reducing its bioavailability and prolonging its pharmacological effects . The molecular targets include the enzyme UDP-glucuronosyltransferase, which catalyzes the conjugation reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dutasteride Carboxylic Acid Acyl-beta-D-glucuronide: Similar to finasteride, dutasteride is another 5-alpha reductase inhibitor that undergoes glucuronidation.
Testosterone Glucuronide: This compound is formed through the glucuronidation of testosterone and shares similar metabolic pathways.
Uniqueness
Finasteride Carboxylic Acid Acyl-beta-D-glucuronide is unique due to its specific formation from finasteride, a compound with a distinct mechanism of action targeting Type II 5-alpha reductase . This specificity makes it a valuable metabolite for studying the pharmacokinetics and pharmacodynamics of finasteride .
Eigenschaften
Molekularformel |
C29H42N2O10 |
|---|---|
Molekulargewicht |
578.7 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H42N2O10/c1-27(2,26(39)41-25-21(35)19(33)20(34)22(40-25)24(37)38)31-23(36)16-7-6-14-13-5-8-17-29(4,12-10-18(32)30-17)15(13)9-11-28(14,16)3/h10,12-17,19-22,25,33-35H,5-9,11H2,1-4H3,(H,30,32)(H,31,36)(H,37,38)/t13-,14-,15-,16+,17+,19-,20-,21+,22-,25-,28-,29+/m0/s1 |
InChI-Schlüssel |
XCAHIQQKLPVTDT-WQIHUYEGSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CC[C@@H]5[C@@]3(C=CC(=O)N5)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5C3(C=CC(=O)N5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)
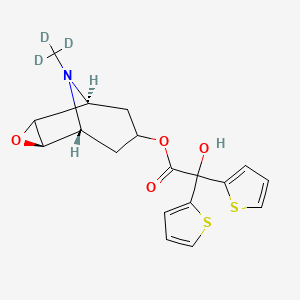
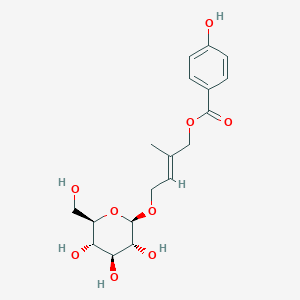
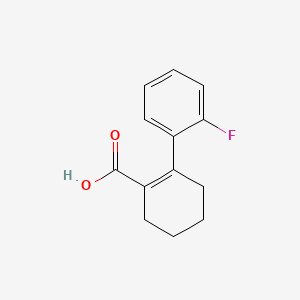
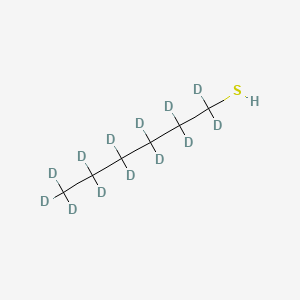
![[(3R,3AS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate](/img/structure/B13447335.png)
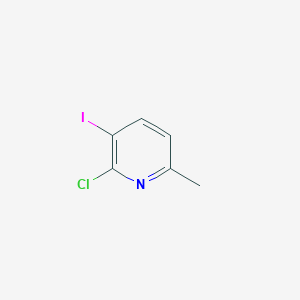
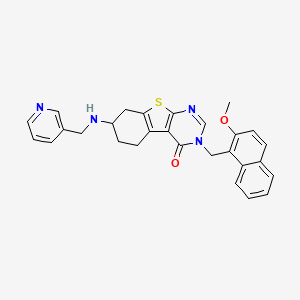
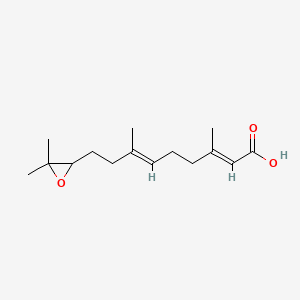
![(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid](/img/structure/B13447370.png)
![(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate](/img/structure/B13447378.png)
